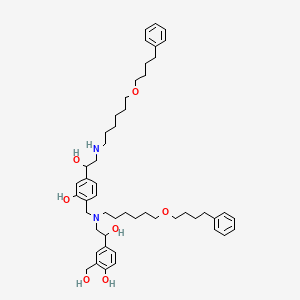![molecular formula C17H27NO2 B589640 1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol CAS No. 132416-36-5](/img/structure/B589640.png)
1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol is an organic compound that features a phenyl group attached to an ethan-1-ol backbone, which is further substituted with a 2,2,6,6-tetramethylpiperidin-1-yl group. This compound is notable for its unique structure, which combines the stability of the tetramethylpiperidine moiety with the reactivity of the phenyl and hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol typically involves the following steps:
Formation of the Piperidine Derivative: The starting material, 2,2,6,6-tetramethylpiperidine, is often synthesized from 2,2,6,6-tetramethyl-4-piperidone through reduction and subsequent oxidation steps.
Etherification Reaction: The piperidine derivative is then reacted with phenylacetaldehyde in the presence of a base such as sodium hydride to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Phenylacetaldehyde derivatives.
Reduction: Corresponding alkanes.
Substitution: Nitro or halogenated phenyl derivatives.
Applications De Recherche Scientifique
1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in radical polymerization reactions and as a reagent in organic synthesis.
Biology: Employed in studies of enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential as an antioxidant and in the development of new pharmaceuticals.
Industry: Utilized in the production of high-performance polymers and as an additive in lubricants.
Mécanisme D'action
The mechanism by which 1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol exerts its effects often involves the stabilization of free radicals. The tetramethylpiperidin-1-yl group is known for its ability to quench reactive oxygen species, thereby protecting other molecules from oxidative damage. This compound can interact with various molecular targets, including enzymes and receptors, modulating their activity through direct binding or by altering the local redox environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A well-known stable free radical used in oxidation reactions.
1-Phenyl-2-(piperidin-1-yl)ethan-1-ol: Similar structure but lacks the tetramethyl groups, resulting in different reactivity and stability.
2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of tetramethylpiperidine derivatives.
Uniqueness
1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol is unique due to the presence of both a phenyl group and a tetramethylpiperidin-1-yl group, which confer distinct chemical properties. The tetramethyl groups provide steric hindrance, enhancing the stability of the compound, while the phenyl group offers a site for further functionalization.
Propriétés
Numéro CAS |
132416-36-5 |
|---|---|
Formule moléculaire |
C17H27NO2 |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
1-phenyl-2-(2,2,6,6-tetramethylpiperidin-1-yl)oxyethanol |
InChI |
InChI=1S/C17H27NO2/c1-16(2)11-8-12-17(3,4)18(16)20-13-15(19)14-9-6-5-7-10-14/h5-7,9-10,15,19H,8,11-13H2,1-4H3 |
Clé InChI |
HTXYDPFOHWAMGH-UHFFFAOYSA-N |
SMILES |
CC1(CCCC(N1OCC(C2=CC=CC=C2)O)(C)C)C |
SMILES canonique |
CC1(CCCC(N1OCC(C2=CC=CC=C2)O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-TERT-BUTYL-2,2,14,14-TETRAHOMO-2A,14A, DIOXACALIX[4]ARENE-TETRAACETIC ACID TETRA-TERT-BUTYL ESTER](/img/new.no-structure.jpg)




![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B589563.png)








